molecular formula C18H14BrN3O3 B2647632 4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105213-49-7

4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2647632
CAS No.: 1105213-49-7
M. Wt: 400.232
InChI Key: IPCBXQPBYZVGPA-UHFFFAOYSA-N
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Description

4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, and a benzo[b][1,4]oxazinone core. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the 3-bromophenyl-1,2,4-oxadiazole: This step involves the reaction of 3-bromobenzohydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring.

    Coupling with 7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: The oxadiazole intermediate is then coupled with 7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole or benzo[b][1,4]oxazinone rings.

    Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit enzymes or signaling pathways critical for cancer cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure with a different position of the bromine atom.

    4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure with a chlorine substituent instead of bromine.

Uniqueness

The uniqueness of 4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3/c1-11-5-6-14-15(7-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-3-2-4-13(19)8-12/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCBXQPBYZVGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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